The Pivotal Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe in Ferroptosis: A Technical Guide
The Pivotal Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. A key effector molecule in this intricate cascade is the oxidized phospholipid, 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH). This technical guide provides an in-depth exploration of the multifaceted role of SAPE-OOH in the execution of ferroptosis. We will detail its biosynthesis, its function as a potent death signal, and its newly discovered role as a ligand for macrophage-mediated clearance of ferroptotic cells. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.
Introduction to SAPE-OOH and Ferroptosis
Ferroptosis is characterized by the overwhelming accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamine (PE) phospholipids containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA). The enzyme glutathione peroxidase 4 (GPX4) is the central guardian against ferroptosis, detoxifying lipid hydroperoxides. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting its cofactor glutathione, leads to the uncontrolled lipid peroxidation that defines ferroptosis.
Within this process, SAPE-OOH has been identified as a specific and potent ferroptotic death signal.[1][2] It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[2][3] The generation of SAPE-OOH is a critical downstream event following GPX4 inactivation and is a direct executioner of the ferroptotic cell death program.
The Biosynthesis and Pro-Ferroptotic Mechanism of SAPE-OOH
The journey to ferroptosis induction via SAPE-OOH involves a well-defined enzymatic pathway. The key enzymes involved are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3). ACSL4 is crucial for esterifying arachidonic acid into arachidonoyl-CoA.[4][5] Subsequently, LPCAT3 incorporates this activated arachidonic acid into lysophosphatidylethanolamine to form SAPE, enriching cellular membranes with this oxidizable phospholipid.[6]
Upon a ferroptotic stimulus, such as GPX4 inhibition, 15-lipoxygenase (15-LO) catalyzes the direct oxidation of the arachidonoyl moiety within SAPE to generate SAPE-OOH.[2][7] This oxidized phospholipid integrates into cellular membranes, disrupting their integrity and leading to cell death.
Significantly, exogenous administration of SAPE-OOH can induce ferroptosis even in cells lacking ACSL4, demonstrating that it acts as a downstream executioner of this cell death pathway.[1] This highlights the central role of SAPE-OOH in the final commitment to ferroptotic death.
Quantitative Data on SAPE-OOH in Ferroptosis
The following tables summarize key quantitative data from studies investigating the role of SAPE-OOH in ferroptosis.
Table 1: Effect of Exogenous SAPE-OOH on Ferroptosis
| Cell Line | Treatment | Concentration | Effect on Cell Viability/Death | Reference |
| Pfa1 mouse embryonic fibroblasts (WT) | SAPE-OOH + RSL3 (100 nM) | 0.9 µM | Increased LDH release | [1] |
| Pfa1 mouse embryonic fibroblasts (Acsl4 KO) | SAPE-OOH + RSL3 (100 nM) | 0.9 µM | Increased LDH release | [1] |
| HL60 cells | SAPE-OOH | 2.5 µM | Induced ferroptosis (PI staining) | [8][9] |
Table 2: Induction of Ferroptosis by RSL3
| Cell Line | RSL3 Concentration | Time | Effect on Cell Viability | Reference |
| HCT116, LoVo, HT29 (Colorectal Cancer) | 3 µM | 24 h | Significant decrease in cell viability | [7] |
| K1 (Thyroid Cancer) | 0.1 µM | Not specified | ~50% decrease in cell viability | [1] |
| DU145 (Prostate Cancer) | 1 µM | 48 h | Significant decrease in viable cell count | [10] |
| TRAMP-C2 (Prostate Cancer) | 2 µM | 48 h | Significant decrease in viable cell count | [10] |
SAPE-OOH as an "Eat-Me" Signal for Phagocytosis
Beyond its direct role in executing cell death, SAPE-OOH also functions as a critical "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by macrophages.[11][12][13] This process is crucial for maintaining tissue homeostasis and modulating the immune response to cell death.
SAPE-OOH on the outer leaflet of the plasma membrane is directly recognized by Toll-like receptor 2 (TLR2) on macrophages.[11][13] This interaction triggers a signaling cascade that leads to the engulfment and degradation of the ferroptotic cell. This discovery unveils a novel and specific mechanism for the recognition and clearance of cells undergoing ferroptosis, distinguishing it from the clearance of apoptotic cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of SAPE-OOH in ferroptosis.
Induction of Ferroptosis in Cell Culture
Objective: To induce ferroptosis in a controlled in vitro setting using the GPX4 inhibitor RSL3.
Materials:
-
Cell line of interest (e.g., HT-1080, Pfa1 MEFs)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (stock solution in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare working solutions of RSL3 and Ferrostatin-1 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of RSL3 for the specific cell line.
-
For ferroptosis induction, remove the old medium and add the medium containing the desired concentration of RSL3.
-
For rescue experiments, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding RSL3.
-
Include appropriate controls: a vehicle control (DMSO) and a Ferrostatin-1 only control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Proceed with downstream assays to assess cell viability or lipid peroxidation.
Cell Viability Assay (MTT Assay)
Objective: To quantify cell viability following induction of ferroptosis.
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Express cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Treated cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well assay plate.
-
Prepare the LDH reaction solution according to the manufacturer's instructions.
-
Add the LDH reaction solution to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to a maximum LDH release control (cells lysed with a detergent).
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Treated cells in a suitable format (e.g., 6-well plate, chamber slide)
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Following treatment to induce ferroptosis, remove the culture medium.
-
Wash the cells twice with PBS.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.[1]
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
LC-MS/MS Analysis of SAPE-OOH
Objective: To identify and quantify SAPE-OOH in biological samples.
Procedure: This is a highly specialized technique that requires expertise and dedicated instrumentation. A general workflow is provided below, but specific parameters will need to be optimized.
-
Lipid Extraction: Extract total lipids from cell pellets or tissues using a modified Bligh-Dyer or Folch method.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
-
Chromatographic Separation: Use a normal-phase liquid chromatography (LC) column to separate different lipid classes.
-
Mass Spectrometry (MS) Analysis: Couple the LC system to a high-resolution mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.
-
Identification and Quantification: Identify SAPE-OOH based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.[16] Quantify using an appropriate internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the role of SAPE-OOH in ferroptosis.
Caption: Signaling pathway of SAPE-OOH mediated ferroptosis.
Caption: General experimental workflow for studying ferroptosis.
Conclusion
1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH) is a central and indispensable molecule in the execution of ferroptosis. Its generation via the ACSL4-LPCAT3-15-LO axis following GPX4 inhibition serves as a definitive commitment to this form of regulated cell death. Furthermore, its role as an "eat-me" signal for macrophage-mediated clearance highlights a sophisticated interplay between dying cells and the immune system. A thorough understanding of the biology of SAPE-OOH is paramount for researchers and drug development professionals seeking to modulate ferroptosis for therapeutic benefit. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this critical lipid mediator.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
